molecular formula C21H22N2OS2 B11501372 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide

Cat. No.: B11501372
M. Wt: 382.5 g/mol
InChI Key: VJCYXAKWHABUDC-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide is a complex organic compound that features both indole and thieno[2,3-b]thiophene moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide typically involves multiple steps, including the formation of the indole and thieno[2,3-b]thiophene rings, followed by their coupling. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), sulfonyl chlorides (e.g., SO2Cl2)

Major Products

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of reduced amines and alcohols

    Substitution: Formation of halogenated or sulfonated derivatives

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide is unique due to its combined indole and thieno[2,3-b]thiophene structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider spectrum of activities compared to compounds with only one of these moieties .

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-ethylthieno[2,3-b]thiophene-5-carboxamide

InChI

InChI=1S/C21H22N2OS2/c1-4-15-10-14-11-19(26-21(14)25-15)20(24)22-8-7-16-13(3)23-18-6-5-12(2)9-17(16)18/h5-6,9-11,23H,4,7-8H2,1-3H3,(H,22,24)

InChI Key

VJCYXAKWHABUDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)SC(=C2)C(=O)NCCC3=C(NC4=C3C=C(C=C4)C)C

Origin of Product

United States

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